N,N-Dipropylacetamide

Description

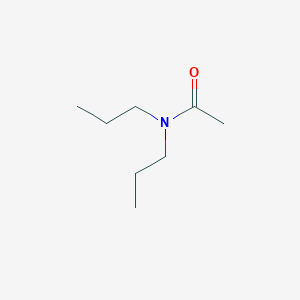

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTIBNDWGNYRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061499 | |

| Record name | Acetamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-24-1 | |

| Record name | N,N-Dipropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N,N-dipropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dipropylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4SJX5GW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N,n Dipropylacetamide and Its Analogues

Multi-Step Organic Synthesis Pathways

Multi-step synthesis provides the framework for assembling complex N,N-dipropylacetamide analogues. By strategically combining different reaction types, chemists can systematically build molecules with precise structural features. These pathways often begin with the formation of the fundamental amide bond, followed by reactions that modify the scaffold to introduce greater complexity.

Condensation Reactions for this compound Synthesis

Condensation reactions represent a fundamental approach to the synthesis of this compound. This type of reaction involves the joining of two molecules, in this case, a carboxylic acid or its derivative and an amine, with the elimination of a small molecule, typically water. libretexts.orglibretexts.org The direct reaction between acetic acid and dipropylamine (B117675) to form this compound is a classic example of amidation, a subset of condensation reactions. libretexts.org To facilitate this transformation, which can be slow at room temperature, activating agents or catalysts are often employed. nih.gov A common laboratory method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. derpharmachemica.com

The general principle of this condensation is the nucleophilic attack of the nitrogen atom of dipropylamine on the electrophilic carbonyl carbon of the acetic acid derivative. The reaction is typically driven to completion by removing the water or other small molecule byproduct.

N-Alkylation Reactions in this compound Derivative Synthesis

N-alkylation is a key strategy for the synthesis of N,N-disubstituted acetamide (B32628) derivatives, including those of this compound. semanticscholar.org This method involves the introduction of alkyl groups onto a nitrogen atom. In the context of synthesizing derivatives, one could start with a primary amide (R-CONH2) or a mono-substituted amide (R-CONHR') and introduce propyl groups. Standard conditions for N-alkylation often require a strong base to deprotonate the amide, making the nitrogen a more potent nucleophile. stackexchange.com Common bases include sodium hydride (NaH) or n-butyllithium (n-BuLi). stackexchange.com The deprotonated amide then reacts with an alkyl halide, such as propyl iodide or propyl bromide, in an SN2 reaction to form the N-alkylated product. stackexchange.com

Palladium-catalyzed N-alkylation reactions have also emerged as powerful methods, offering milder conditions and broader substrate scope. chemrxiv.org These reactions can involve various alkylating agents, and the catalyst facilitates the formation of the C-N bond. chemrxiv.org The choice of solvent can significantly impact the yield and selectivity of N-alkylation reactions. stackexchange.com

| Reactants | Reagents | Product | Reference |

| Acetamide, Propyl iodide | Strong base (e.g., NaH) | This compound | stackexchange.com |

| N-propylacetamide, Propyl bromide | Cs2CO3, I2 catalyst | This compound | stackexchange.com |

Formation of Thienopyrimidine Scaffolds in this compound Derivatives

The synthesis of this compound derivatives can be extended to include complex heterocyclic systems like thienopyrimidines. These scaffolds are of significant interest in medicinal chemistry. The synthesis typically involves building the thienopyrimidine core from appropriate thiophene (B33073) precursors. nih.gov For instance, an aminothiophene derivative bearing an ester or nitrile group can react with a carbonyl compound or an amine to form the pyrimidinone ring fused to the thiophene. nih.gov

To incorporate an this compound moiety, a common strategy is to have a functional group on the thienopyrimidine core that can be coupled with this compound or its precursors. For example, a thienopyrimidine with a carboxylic acid group can be activated and then reacted with dipropylamine to form the desired amide derivative. Alternatively, a halo-substituted thienopyrimidine could undergo a palladium-catalyzed amidation with dipropylamine. The specific synthetic route depends on the desired point of attachment and the substitution pattern on the thienopyrimidine ring system. nih.govmdpi.com

Synthesis via Acylation and Elimination Approaches for α-Diazo Acetamides

A significant class of this compound analogues are α-diazo acetamides, which are valuable intermediates in organic synthesis. A common and effective method for their preparation is through an acylation-elimination sequence. whiterose.ac.uk This approach typically starts with the acylation of an amine with an appropriate acid chloride, followed by a base-induced elimination to generate the diazo group. whiterose.ac.uk

This two-step process allows for the synthesis of a wide range of α-diazo acetamides by varying the amine and the acylating agent. whiterose.ac.uk The diazo group is a versatile functional group that can undergo various transformations, making these derivatives useful building blocks in organic chemistry. nih.gov

Acid chlorides are highly reactive intermediates that play a crucial role in the synthesis of α-diazo acetamides. derpharmachemica.comwhiterose.ac.uk They are typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). derpharmachemica.comyoutube.com The resulting acid chloride is a potent electrophile, readily undergoing nucleophilic attack by amines.

In the context of α-diazo acetamide synthesis, an acid chloride containing a suitable leaving group alpha to the carbonyl is reacted with the desired amine, such as dipropylamine. whiterose.ac.uk This acylation step forms an α-halo-acetamide intermediate, which is then poised for the subsequent elimination reaction. The high reactivity of acid chlorides ensures that the acylation proceeds efficiently, often at low temperatures. whiterose.ac.uk

Bases are critical in the final step of the synthesis of α-diazo acetamides, where they induce an elimination reaction to form the diazo group. whiterose.ac.uk Following the acylation of the amine with the acid chloride, a base is added to the reaction mixture. Common bases used for this purpose include tertiary amines such as N,N-dimethylaniline and triethylamine. whiterose.ac.uk

The base abstracts a proton from the α-carbon of the intermediate amide, leading to the formation of an enolate or a related intermediate. This is followed by the elimination of a leaving group, often a halide, to generate the α-diazo acetamide. Triethylamine is frequently chosen as it often allows for easier product purification compared to other bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). whiterose.ac.uk The choice of base and reaction conditions can be optimized to maximize the yield of the desired α-diazo acetamide. nih.gov

| Amine | Acid Chloride | Base for Elimination | Product | Reference |

| Dipropylamine | 2-chloroacetyl chloride | Triethylamine | 2-diazo-N,N-dipropylacetamide | whiterose.ac.uk |

| Pyrrolidine | 2-chloro-2-phenylacetyl chloride | Sodium hydroxide (B78521) | 2-diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one | whiterose.ac.uk |

Phase Transfer Catalysis in Elimination Steps

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases. In the context of amide synthesis, PTC can be particularly effective in base-mediated elimination reactions that form precursor alkenes or the amide itself through different synthetic strategies.

The core principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from an aqueous phase to an organic phase where the reaction occurs. For instance, in a dehydrohalogenation reaction to produce an unsaturated precursor for an amide, the hydroxide ion is transferred from the aqueous phase to the organic phase to act as a base.

The most common mechanism for PTC-NaOH-mediated elimination reactions to form alkenes is the E2 (bimolecular elimination) mechanism. This process is favored under PTC conditions. The reaction rate and selectivity can be significantly influenced by the choice of catalyst, solvent, and the concentration of the base.

Table 1: Key Parameters in Phase Transfer Catalyzed Elimination

| Parameter | Influence on Reaction | Typical Choices |

| Catalyst | Facilitates ion transfer between phases. | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride |

| Base | Promotes the elimination reaction. | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) |

| Solvent | Affects solubility and reaction rate. | Toluene, Dichloromethane, Chloroform |

| Temperature | Influences reaction kinetics. | Typically room temperature to mild heating (25-50 °C) |

This table is illustrative and specific conditions depend on the substrate.

Research has shown that the use of PTC in elimination reactions can lead to higher yields, reduced reaction times, and milder reaction conditions compared to traditional homogeneous methods.

Direct Amide Synthesis from Alcohols and Secondary Amines

The direct synthesis of amides from alcohols and amines is a highly atom-economical process that generates water as the primary byproduct. This approach avoids the pre-activation of the carboxylic acid, which is a common step in traditional amidation methods.

A significant advancement in direct amidation has been the development of N-heterocyclic carbene (NHC) based ruthenium catalysts. These catalysts have demonstrated high activity for the coupling of both primary and secondary amines with alcohols. nih.govkaist.ac.kr

The catalytic cycle is believed to involve the initial dehydrogenation of the alcohol to form an aldehyde, which remains coordinated to the ruthenium center. The amine then adds to the coordinated aldehyde to form a hemiaminal intermediate. Subsequent dehydrogenation of the hemiaminal yields the final amide product and regenerates the active catalyst. nih.gov For the synthesis of this compound, this would involve the reaction of butanol with dipropylamine.

Several ruthenium-NHC catalyst systems have been developed. Some are generated in situ from components like [RuCl2(cod)], an imidazolium (B1220033) salt, and a phosphine (B1218219) ligand, while others are well-defined complexes such as [RuCl2(IiPr)(p-cymene)]. nih.gov Phosphine-free catalyst systems have also been developed, showing comparable or even improved activity. kaist.ac.kr

Table 2: Representative Ruthenium-NHC Catalyzed Amidation

| Alcohol | Amine | Catalyst System | Yield (%) |

| 1-Hexanol | Dibenzylamine | Ru-NHC complex | 60 |

| Benzyl alcohol | Piperidine | [Ru(p-cymene)Cl2]2/NHC/MeCN | High |

| Ethanol | Morpholine (B109124) | [Ru(benzene)Cl2]2/NHC/MeCN | High |

Data sourced from relevant studies and presented for illustrative purposes. kaist.ac.krkaist.ac.kr

Interestingly, studies on ruthenium-catalyzed direct amidation have revealed the potential involvement of ester intermediates, particularly in reactions involving sterically hindered secondary amines. kaist.ac.kr While direct amidation is the primary pathway for less hindered substrates, the formation of an ester from the alcohol followed by its conversion to the amide can become a significant competing or even dominant pathway. kaist.ac.kr

The proposed mechanism suggests that the ruthenium catalyst can also facilitate the dehydrogenative coupling of two alcohol molecules to form an ester. This ester can then react with the amine to produce the amide. This pathway is particularly relevant when the direct reaction between the alcohol-derived aldehyde and the sterically hindered amine is slow.

Industrial Production Techniques for this compound and Related Compounds

The large-scale production of amides like this compound necessitates robust and efficient manufacturing processes. Industrial synthesis often prioritizes cost-effectiveness, safety, and environmental considerations.

Large-Scale Batch Reactions

Batch processing remains a common method for the industrial synthesis of specialty chemicals like this compound. In a typical batch process, the reactants are charged into a large reactor, and the reaction is allowed to proceed under controlled conditions of temperature, pressure, and agitation.

For the synthesis of this compound, a common industrial route would involve the reaction of an activated acetic acid derivative (such as acetyl chloride or acetic anhydride) with dipropylamine. The choice of reagents is often dictated by cost and availability.

Key considerations for large-scale batch amidation include:

Heat Management: Amidation reactions are often exothermic, and efficient heat removal is crucial to prevent runaway reactions.

Mixing: Ensuring proper mixing of reactants is vital for achieving high conversion and avoiding localized side reactions.

Work-up and Purification: After the reaction is complete, the product needs to be isolated and purified, often through extraction, distillation, or crystallization.

While batch processing is versatile, it can be less efficient in terms of reactor downtime for cleaning and setup between batches.

Automation and Continuous Flow Systems

In recent years, there has been a significant shift towards the adoption of continuous flow manufacturing in the chemical industry. nih.govnus.edu.sg Continuous flow systems offer several advantages over traditional batch processes, including improved safety, better process control, higher efficiency, and easier scalability.

In a continuous flow setup for the synthesis of this compound, reactants would be continuously pumped through a series of reactors where the reaction takes place. The product stream is then continuously processed for purification.

Table 3: Comparison of Batch vs. Continuous Flow Production

| Feature | Batch Production | Continuous Flow Production |

| Scale | Well-suited for various scales, but scaling up can be complex. | Easily scalable by extending operation time or using parallel reactors. |

| Safety | Larger volumes of hazardous materials are present at any given time. | Smaller reactor volumes lead to inherently safer processes. |

| Process Control | More challenging to maintain consistent conditions throughout the batch. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Lower productivity due to downtime between batches. | Higher productivity with continuous operation. |

The development of microreactors and other advanced flow chemistry technologies has further enhanced the capabilities of continuous manufacturing for fine chemical and pharmaceutical production.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of amides often involves the use of hazardous solvents and stoichiometric coupling agents, leading to significant environmental concerns. rsc.org Green chemistry offers a framework to mitigate these issues through innovative approaches to solvent selection and catalysis.

Solvent Selection and Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Traditional amide synthesis frequently employs dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. researchgate.net Consequently, the identification and implementation of greener alternatives is a key area of research.

Recent studies have evaluated a range of more sustainable solvents for amide coupling reactions, demonstrating that effective replacements for hazardous solvents are available. rsc.org Bio-based solvents, derived from renewable resources, represent a particularly promising class of green solvents. For the synthesis of this compound, several greener alternatives have shown promise, offering comparable or even improved performance over traditional solvents.

Table 1: Comparison of Solvent Performance in the Synthesis of this compound

| Solvent | Type | Source | Yield (%) | Green Chemistry Considerations |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Petrochemical | 92 | Reprotoxic, high boiling point, difficult to recycle |

| Toluene | Aromatic | Petrochemical | 85 | Volatile organic compound (VOC), neurotoxin |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Renewable | 95 | Biodegradable, lower toxicity than THF, easily recyclable |

| Cyclopentyl methyl ether (CPME) | Ether | Petrochemical | 93 | Low peroxide formation, high boiling point, easily recyclable |

| Dimethyl carbonate (DMC) | Carbonate | Petrochemical | 88 | Low toxicity, biodegradable, can act as a reagent |

| Ethyl acetate (B1210297) | Ester | Renewable | 90 | Low toxicity, readily biodegradable |

This table presents representative data synthesized from general findings on green solvent replacement in amide synthesis. rsc.orgnih.gov

The data indicates that bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF) can provide excellent yields while offering a significantly improved environmental profile compared to traditional solvents like DMF. rsc.org The optimization of solvent selection involves considering not only the reaction yield but also factors such as solvent toxicity, biodegradability, and the energy required for its removal and recycling.

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy and lower energy consumption. dst.gov.in The development of novel catalysts for amide bond formation is an active area of research, with a focus on moving away from stoichiometric activators that generate significant waste.

Several catalytic systems have emerged as effective for the synthesis of amides, which can be applied to the production of this compound. These include enzymatic, heterogeneous, and homogeneous metal-based catalysts.

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficiency in catalyzing the amidation of carboxylic acids and amines under mild conditions. nih.gov This biocatalytic approach avoids the use of harsh reagents and often proceeds with high selectivity.

Heterogeneous Catalysis: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture, enabling their reuse and minimizing product contamination. nih.gov Materials like silica-supported catalysts have been developed for direct amide synthesis. nih.gov

Homogeneous Catalysis: Transition metal complexes, particularly those based on gold, have been shown to catalyze the aerobic oxidation of alcohols and amines to form amides, using molecular oxygen as a green oxidant. acs.org

Table 2: Performance of Sustainable Catalysts in Amide Synthesis

| Catalyst | Catalyst Type | Reaction Conditions | Yield (%) | Sustainability Advantages |

| Candida antarctica lipase B (CALB) | Biocatalyst (Enzyme) | 60°C, CPME solvent | >90 | Mild conditions, high selectivity, biodegradable catalyst |

| Silica-supported Catalyst | Heterogeneous | 120°C, Toluene | 85 | Reusable, low cost, environmentally benign support |

| Gold Nanoparticles | Homogeneous | 100°C, O₂ oxidant | 92 | High activity, uses clean oxidant (O₂) |

| Boric Acid | Homogeneous | Solvent-free, 100-120°C | 88-95 | Inexpensive, low toxicity, solvent-free conditions |

This table presents representative data synthesized from studies on various catalytic amide synthesis methods. nih.govnih.govacs.orgresearchgate.net

These catalytic systems offer significant advantages over traditional methods, including milder reaction conditions, reduced waste generation, and the potential for catalyst recycling. The choice of catalyst will depend on the specific substrates and desired reaction conditions.

Purification Methodologies for this compound and Derivatives

The isolation and purification of the target compound are critical steps in any synthetic process. For this compound and its derivatives, several methodologies can be employed to achieve high purity, ranging from classical techniques like recrystallization to more advanced chromatographic and spectrometric methods.

Recrystallization Techniques

Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. mt.com For amides, which are often polar, polar solvents are generally good candidates for recrystallization. researchgate.net

The selection of an appropriate solvent is paramount for a successful recrystallization. mt.com An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile. researchgate.net Mixed solvent systems, such as ethanol-water or diethyl ether-methanol, can also be effective for highly associated solids like amides. pitt.edu

Table 3: Screening of Solvents for Recrystallization of an N,N-Dialkylacetamide Analogue

| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recovery (%) |

| Ethanol | Sparingly Soluble | Soluble | Good | 85 |

| Acetone | Sparingly Soluble | Soluble | Fair | 80 |

| Acetonitrile | Slightly Soluble | Soluble | Excellent | 90 |

| Water | Insoluble | Insoluble | - | 0 |

| Hexane (B92381)/Ethyl Acetate (1:1) | Soluble | Very Soluble | Poor (Oiling out) | 45 |

| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Good | 88 |

This table presents plausible data based on general principles of recrystallization for polar organic compounds. researchgate.netrochester.edu

The process involves dissolving the crude this compound in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration.

Column Chromatography Applications

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. rsc.org For the purification of moderately polar compounds like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach.

The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system is typically chosen by first performing thin-layer chromatography (TLC) to determine the optimal polarity. silicycle.com For N,N-dialkylacetamides, mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate are frequently used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the desired compound that allows for effective separation from impurities. silicycle.com

Table 4: Representative Column Chromatography Parameters for this compound Purification

| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) of this compound | Separation Outcome |

| Silica Gel | 9:1 | 0.65 | Poor separation from non-polar impurities |

| Silica Gel | 7:3 | 0.40 | Good separation from most impurities |

| Silica Gel | 1:1 | 0.15 | Good separation from polar impurities, but slow elution |

| Alumina (Neutral) | 8:2 | 0.55 | Alternative to silica, may offer different selectivity |

This table presents plausible data based on the principles of column chromatography for amides. silicycle.comrsc.org

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

High-Resolution Mass Spectrometry for Validation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to confirm the identity and assess the purity of a synthesized compound. sterlingpharmasolutions.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. researchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule.

For this compound (C₈H₁₇NO), the exact mass of the molecular ion ([M+H]⁺) can be calculated. By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument, the identity of the compound can be confirmed with a high degree of confidence. sterlingpharmasolutions.com HRMS is also invaluable for impurity profiling, as it can detect and help identify trace-level impurities by providing their accurate masses and, consequently, their elemental compositions. thermofisher.comamericanpharmaceuticalreview.com

Table 5: High-Resolution Mass Spectrometry Data for this compound Validation

| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 144.1383 | 144.1381 | -1.4 | C₈H₁₈NO |

| [M+Na]⁺ | 166.1202 | 166.1200 | -1.2 | C₈H₁₇NNaO |

| Impurity A [M+H]⁺ | 130.1226 | 130.1224 | -1.5 | C₇H₁₆NO |

| Impurity B [M+H]⁺ | 158.1539 | 158.1537 | -1.3 | C₉H₂₀NO |

This table presents representative HRMS data for the validation of a synthesized compound, demonstrating the high accuracy of the technique. The mass errors are well within the acceptable range for confident identification. sterlingpharmasolutions.comresearchgate.net

The combination of accurate mass measurement of the parent compound and the identification of any potential impurities makes HRMS an essential tool for the final validation of the purity and identity of synthesized this compound.

X-ray Crystallography for Stereochemistry and Crystal Packing

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's stereochemistry. Furthermore, it reveals how molecules are arranged within a crystal lattice, a concept known as crystal packing, which is governed by various intermolecular interactions.

For a molecule such as this compound, which is achiral, X-ray crystallography serves to confirm the expected molecular geometry and to analyze its conformational preferences in the solid state. The technique can precisely measure the planarity of the amide group, a key feature resulting from the delocalization of the nitrogen lone pair into the carbonyl π-system. It also allows for the detailed characterization of the orientation of the two propyl groups relative to the amide plane.

While a crystal structure for this compound is not publicly available, analysis of its close analogue, N,N-dimethylacetamide, provides significant insight into the structural characteristics that can be expected. Crystallographic studies of related N,N-disubstituted amides reveal critical details about their molecular and supramolecular structure.

Stereochemical Confirmation

The primary role of X-ray crystallography in the context of this compound's structure is the precise measurement of its geometric parameters. The technique would confirm the trigonal planar geometry around the carbonyl carbon and the nitrogen atom, a hallmark of the amide functional group. Key structural parameters that would be determined include:

Bond Lengths: The C=O and C-N bond lengths are of particular interest. The C-N bond in amides is significantly shorter than a typical C-N single bond due to its partial double bond character, a direct consequence of resonance.

Bond Angles: The angles around the central acetamide core (O-C-N, O-C-C, and C-C-N) would be determined with high precision, confirming the sp² hybridization of the carbonyl carbon and the nitrogen.

Torsion Angles: These angles define the conformation of the propyl groups. The analysis of torsion angles would reveal whether the propyl chains adopt a staggered or eclipsed conformation and how they are oriented with respect to the amide plane.

Crystal Packing and Intermolecular Interactions

The study of crystal packing elucidates how individual this compound molecules would arrange themselves in the solid state. As a polar aprotic molecule without classical hydrogen bond donors, the crystal packing would be primarily dictated by weaker intermolecular forces:

Dipole-Dipole Interactions: The significant dipole moment of the amide group is a dominant factor in the crystal packing, leading to antiparallel arrangements of neighboring molecules to maximize electrostatic attraction.

Analysis of the crystal structure of N,N-dimethylacetamide from the Crystallography Open Database (COD ID: 1544042) serves as an excellent proxy for understanding these features. The data from this analogue can be used to populate representative tables of crystallographic and geometric parameters.

Interactive Data Tables

The following tables present crystallographic data and selected geometric parameters for N,N-dimethylacetamide, which can be considered representative for N,N-disubstituted acetamides like this compound.

Table 1: Crystallographic Data for N,N-Dimethylacetamide (Analogue)

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₉NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.16(2) |

| b (Å) | 7.72(2) |

| c (Å) | 10.42(3) |

| β (°) | 108.0(2) |

| Volume (ų) | 547(3) |

| Z | 4 |

Data sourced from an analogue compound, N,N-dimethylacetamide, as a representative example.

Table 2: Selected Bond Lengths and Angles for N,N-Dimethylacetamide (Analogue)

| Measurement | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.25 |

| C(O)-N | ~1.33 | |

| N-C(H₃) | ~1.46 | |

| Bond Angle (°) | O-C-N | ~122 |

| C(O)-N-C(H₃) | ~118 | |

| C(H₃)-N-C(H₃) | ~117 |

Values are typical for N,N-disubstituted amides and are based on data for the analogue N,N-dimethylacetamide.

Reaction Mechanisms and Chemical Reactivity of N,n Dipropylacetamide Systems

Mechanistic Studies of Functional Group Transformations

The amide group in N,N-dipropylacetamide can undergo several transformations, including oxidation, reduction, and nucleophilic substitution.

While direct oxidation of the amide group in this compound is not a common transformation, related amide systems can be susceptible to oxidation under specific conditions, particularly when other functional groups are present in the molecule. For instance, in the presence of strong oxidizing agents, other parts of a molecule containing an this compound moiety could be oxidized.

In a broader context of amide chemistry, the nitrogen atom can be oxidized to form N-oxides, and adjacent carbon atoms can be hydroxylated. However, specific studies detailing the oxidation products of this compound itself are not prevalent in the reviewed literature. The oxidation of related compounds, such as N,N-dimethyl-p-phenylazoaniline, with peracetic acid has been shown to yield N-oxides and other complex oxidation products.

The reduction of amides is a fundamental transformation in organic synthesis. This compound can be reduced to yield N,N-dipropylethylamine. This reaction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to the corresponding tertiary amine.

The general reaction can be summarized as follows:

CH₃CON(CH₂CH₂CH₃)₂ + [H] → CH₃CH₂N(CH₂CH₂CH₃)₂

This transformation is a valuable method for the synthesis of tertiary amines from readily available amides. While LiAlH₄ is a common reagent for this purpose, other reducing systems, including catalytic hydrogenation under specific conditions, can also be employed.

Alternatively, under certain conditions, the reduction of amides can lead to the formation of alcohols. This typically involves cleavage of the C-N bond. For example, the reduction of some amides with reagents like samarium(II) iodide in the presence of water and an amine can yield alcohols.

Reduction Products of this compound

This table summarizes the primary products obtained from the reduction of this compound under different conditions.

| Reducing Agent | Primary Product | Product Type |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | N,N-dipropylethylamine | Tertiary Amine |

| Samarium(II) iodide / Amine / H₂O (potential) | Ethanol and Dipropylamine (B117675) | Alcohol and Secondary Amine |

The carbonyl carbon of the amide group in this compound is electrophilic and can be subject to attack by nucleophiles. However, the amide bond is generally stable and less reactive towards nucleophilic substitution than other carbonyl derivatives like acid chlorides or esters.

With Amines: Reactions with amines would typically require harsh conditions to proceed and may result in transamidation, where the dipropylamino group is replaced by the incoming amine. The lone pair of electrons on the nitrogen of an amine acts as a nucleophile, attacking the carbonyl carbon. However, due to the stability of the amide bond, this reaction is not synthetically straightforward.

With Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles. They can participate in nucleophilic substitution reactions. For instance, S-phenyl thiol esters have been shown to undergo nucleophilic substitution by polysulfide ions in N,N-dimethylacetamide. While direct reaction with this compound is not extensively documented, the principle of nucleophilic attack by a thiol or thiolate on the carbonyl carbon could potentially lead to the formation of a thioester and dipropylamine under forcing conditions. The general reactivity of thiols in nucleophilic substitutions is well-established.

Hydrolysis and Biodegradation Pathways in Environmental Contexts

Hydrolysis: Amides can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of this compound is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of dipropylamine (which is protonated to dipropylammonium ion under acidic conditions) leads to the formation of acetic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the dipropylamide anion, which then deprotonates the newly formed carboxylic acid to give dipropylamine and an acetate (B1210297) salt. The rate of hydrolysis can be influenced by factors such as pH and temperature.

Biodegradation: The biodegradation of this compound in the environment would likely proceed through enzymatic hydrolysis, breaking the amide bond to form acetic acid and dipropylamine. These smaller molecules can then be further metabolized by microorganisms. The specific enzymes and microbial pathways involved would depend on the environmental conditions and the microbial communities present.

Photolysis Studies and Degradation Pathways

Photolysis, or the degradation of a molecule by light, is a potential environmental fate for many organic compounds. For amides like this compound, photodegradation can occur through various pathways.

Upon absorption of UV radiation, the molecule can be excited to a higher energy state. This can lead to the cleavage of chemical bonds. Potential photodegradation pathways for this compound could include:

N-C bond cleavage: This could lead to the formation of a dipropylaminyl radical and an acetyl radical.

C-N bond cleavage (within the propyl group): This could result in the loss of a propyl radical.

Dealkylation: The cleavage of one of the N-propyl bonds.

The resulting radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction or reaction with oxygen, leading to a complex mixture of degradation products. The specific products and pathways will depend on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium.

Summary of this compound Reactivity

This table provides a summary of the key reactions and transformations involving this compound.

| Reaction Type | Key Reagents/Conditions | Major Products |

|---|---|---|

| Reduction (to amine) | LiAlH₄ | N,N-dipropylethylamine |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | Acetic acid, Dipropylammonium ion |

| Base-catalyzed Hydrolysis | OH⁻, heat | Acetate, Dipropylamine |

| Photolysis | UV light | Radical species, various degradation products |

Computational Reaction Path Search Methods for Synthesis Optimization

The optimization of synthetic routes for molecules like this compound is increasingly benefiting from computational chemistry. These methods allow for an in-silico exploration of reaction pathways, helping to identify the most efficient conditions before extensive laboratory work is undertaken. By modeling the reaction at a quantum mechanical level, it is possible to predict transition states, map out favorable reaction pathways, and screen for optimal solvents, catalysts, and temperatures, thereby accelerating the development of synthetic methodologies. rsc.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. scienceopen.com For the synthesis of this compound, which typically involves the reaction of a carboxylic acid (or its derivative) with dipropylamine, DFT can be employed to calculate the potential energy surface of the reaction. This allows for the identification of key stationary points, including reactants, intermediates, transition states, and products.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. youtube.com The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the geometries and energies of transition states, chemists can gain insight into the feasibility of a proposed reaction mechanism. For instance, in the context of amide bond formation, DFT studies have been used to elucidate the role of catalysts and the effect of substituents on the activation energy. rsc.orgacs.org

A typical DFT study on the synthesis of this compound would involve modeling the reactants (e.g., propanoic acid and dipropylamine) and calculating the energy profile for their conversion to the product via a proposed transition state. The results of such calculations can be summarized in a table, providing a quantitative measure of the reaction's kinetics.

Table 1: Calculated Activation Energies for a Hypothetical this compound Synthesis via Direct Amidation using DFT.

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | PCM (Toluene) | 25.8 |

| M06-2X | 6-311+G(d,p) | PCM (Toluene) | 24.5 |

| ωB97X-D | def2-TZVP | SMD (Acetonitrile) | 23.9 |

While DFT is excellent for analyzing a known reaction coordinate, identifying the most favorable reaction pathway from a multitude of possibilities requires more sophisticated algorithms. Reaction path search algorithms are computational methods designed to explore the potential energy surface and automatically find the minimum energy paths between reactants and products. nih.gov These algorithms can uncover complex reaction mechanisms that may not be intuitively obvious.

Several algorithms exist for this purpose, including the Nudged Elastic Band (NEB) method and the Growing String Method (GSM). These methods work by creating an initial guess for the reaction path (a series of intermediate structures) and then optimizing the path to find the lowest energy route. Such computational explorations can be invaluable for optimizing the synthesis of this compound by, for example, identifying whether a stepwise or concerted mechanism is more favorable under certain conditions. rsc.org

The application of these algorithms can reveal unexpected intermediates or alternative transition states, providing a more complete picture of the reaction landscape. The findings can be used to devise strategies to favor one pathway over another, leading to higher yields and fewer byproducts.

Table 2: Comparison of Hypothetical Reaction Pathways for this compound Synthesis Identified by a Reaction Path Search Algorithm.

| Pathway | Description | Key Intermediate(s) | Overall Energy Barrier (kcal/mol) |

|---|---|---|---|

| A | Direct amidation | Tetrahedral intermediate | 24.5 |

| B | Acid-catalyzed | Protonated carboxylic acid | 18.2 |

| C | Carbodiimide-activated | O-acylisourea | 15.7 |

Computational methods can also be used to predict the optimal reaction conditions for the synthesis of this compound. By incorporating solvent models (e.g., Polarizable Continuum Models - PCM) into DFT calculations, it is possible to assess how different solvents will affect the energies of reactants, transition states, and products, thereby influencing the reaction rate and equilibrium. researchgate.net

Similarly, the effect of catalysts can be modeled by including the catalyst molecule in the DFT calculations and determining how it lowers the activation energy of the reaction. This allows for the in-silico screening of a wide range of potential catalysts to identify the most promising candidates. Computational studies have successfully elucidated the mechanisms of various catalysts in amide bond formation. acs.orgresearchgate.net

Furthermore, by calculating the thermodynamic properties of the reaction, such as enthalpy and entropy of activation, it is possible to predict the effect of temperature on the reaction rate using transition state theory. This information is crucial for optimizing the reaction temperature to achieve a high yield in a reasonable amount of time.

Table 3: Predicted Optimal Conditions for a Hypothetical Catalyzed Synthesis of this compound based on Computational Screening.

| Parameter | Predicted Optimal Value/Choice | Computational Rationale |

|---|---|---|

| Solvent | Acetonitrile | Stabilizes the polar transition state more effectively than non-polar solvents. |

| Catalyst | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Provides the lowest calculated activation energy barrier among a set of screened coupling agents. |

| Temperature | 60 °C | Predicted to provide a reaction half-life of under 2 hours without significant byproduct formation. |

Computational Chemistry and Theoretical Insights into N,n Dipropylacetamide

Molecular Modeling and Simulation of N,N-Dipropylacetamide Interactions

Molecular modeling and simulation are essential techniques used to study the dynamic behavior of molecules over time. nih.govyoutube.com Methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations predict the time evolution of a system of interacting particles, providing a detailed view of molecular interactions. nih.govyoutube.com

For this compound, these simulations can model how the molecule interacts with its environment, such as solvents or biological macromolecules. MD simulations, for example, calculate the trajectory of atoms and molecules by integrating Newton's equations of motion, allowing researchers to observe conformational changes, binding events, and other dynamic processes. youtube.comyoutube.com Coarse-grained molecular dynamics (CGMD) can be employed to overcome the length and time scale limitations of fully atomistic simulations, enabling the study of larger systems and longer-timescale phenomena. nih.gov

These simulations rely on force fields—collections of equations and associated constants that describe the potential energy of a system of particles. nih.gov Common force fields include AMBER, GROMOS, CHARMM, and OPLS. nih.gov The choice of force field is critical for accurately representing the physical and chemical properties of this compound and its interaction partners.

Protein Binding Studies via Computational Approaches

Understanding how a molecule like this compound binds to proteins is crucial for assessing its potential biological activity. Computational approaches, particularly molecular docking, are widely used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand into the binding site of a protein and evaluating the goodness of fit using a scoring function.

The process helps in:

Identifying Potential Binding Sites: Docking algorithms can search a protein's surface to find potential binding pockets, including cryptic sites that are not apparent in the unbound protein structure. nih.gov

Predicting Binding Poses: It determines the most likely conformation of the ligand within the active site, revealing key interactions.

Estimating Binding Affinity: Scoring functions provide a qualitative or semi-quantitative estimate of the binding strength, helping to rank different compounds.

For this compound, these studies would involve docking the molecule against a library of known protein structures to identify potential biological targets. The results can highlight which proteins it is most likely to interact with, providing a foundation for further investigation. researchgate.net

Ligand-Target Interactions and Binding Affinities

Once a potential binding pose is identified, a more detailed analysis of the specific interactions between the ligand (this compound) and its target is necessary. These interactions, which dictate the stability of the protein-ligand complex, include:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

Van der Waals forces

Computational tools can visualize and quantify these interactions. escholarship.org Predicting the binding affinity—the strength of the interaction—is a primary goal. nih.gov While docking scores provide a rapid estimate, more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI) can offer more accurate calculations of binding free energy.

The binding affinity is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). researchgate.net Computational models, including advanced deep learning architectures, are increasingly used to predict these affinity values directly from sequence and structural data. nih.govnih.govmdpi.com

| Interaction Type | Potential Interacting Residues (Hypothetical Target) | Estimated Contribution to Binding Energy | Computational Method for Analysis |

|---|---|---|---|

| Hydrogen Bond | Asp, Glu, Ser, Thr | Moderate-High | Molecular Docking, MD Simulation |

| Hydrophobic | Leu, Val, Ile, Phe | High | Molecular Docking, MD Simulation |

| Electrostatic | Asp, Glu, Lys, Arg | Variable | Poisson-Boltzmann/Generalized Born Surface Area (MM/PBSA, MM/GBSA) |

| Van der Waals | All proximal residues | Moderate | MD Simulation, Free Energy Calculations |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. researchgate.net Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons within this compound. frontiersin.org

These calculations can determine:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Electron Density and Electrostatic Potential: These properties reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Bond Lengths and Angles: Quantum calculations can accurately predict the geometry of the molecule. nih.gov

Thermochemical Parameters: Properties such as enthalpy of formation and vibrational frequencies can be calculated to assess molecular stability. nih.gov

For this compound, these insights are fundamental to understanding its intrinsic reactivity and how it might behave in chemical reactions or biological processes. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, exploring how a molecule's chemical structure influences its biological activity. oncodesign-services.comnih.gov In silico SAR methods use computational models to predict the activity of new or untested compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key technique that develops mathematical models correlating chemical structures with biological activities. nih.gov The basic premise is that similar molecules tend to exhibit similar properties. nih.gov For this compound, a hypothetical QSAR study would involve:

Creating a Dataset: A series of structural analogs of this compound would be designed in silico.

Calculating Descriptors: For each analog, various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated.

Model Building: A statistical or machine learning model is trained to find a relationship between the descriptors and a known biological activity. researchgate.net

Predicting Activity: The model is then used to predict the activity of new, untested analogs.

These studies can guide the optimization of a lead compound to enhance its desired activity while minimizing unwanted side effects. oncodesign-services.com

Prediction of Pharmacokinetic and Pharmacodynamic Profiles

The ultimate effect of a compound in the body depends on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. cncb.ac.cn PK describes what the body does to the compound (absorption, distribution, metabolism, excretion), while PD describes what the compound does to the body. mdpi.com

Computational models are increasingly used to predict these profiles early in the drug discovery process. nih.gov For this compound, in silico tools could predict key PK/PD parameters:

Absorption: Predicting oral bioavailability and permeability through biological membranes like the intestinal wall and the blood-brain barrier. nih.gov

Distribution: Estimating the volume of distribution (Vd) and the extent of plasma protein binding. nih.gov

Metabolism: Identifying potential metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for its breakdown.

Excretion: Predicting the clearance rate and elimination half-life.

Semi-mechanistic PK/PD models can integrate these data to simulate the concentration-time profile of the compound and its effect on biological targets. nih.gov

Computational Toxicology and ADMET Prediction

Computational toxicology utilizes in silico methods to predict the potential toxicity of chemical substances, reducing the need for animal testing. researchgate.net A major component of this is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. memphis.edu

Numerous software platforms and web-based tools, such as OPERA, TEST, and SwissADME, implement QSAR models to predict a wide range of ADMET endpoints. nih.govphcogj.com For this compound, these tools can generate predictions for:

Physicochemical Properties: LogP (lipophilicity), water solubility, and pKa.

Pharmacokinetic Properties: Human intestinal absorption (HIA), Caco-2 permeability, and plasma protein binding.

Toxicity Endpoints: Mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

These predictions help to identify potential liabilities early, allowing for the prioritization of compounds with more favorable safety profiles. researchgate.net

| ADMET Property | Predicted Value/Classification (Example) | Implication | Computational Tool/Method |

|---|---|---|---|

| LogP (Lipophilicity) | 1.5 - 2.5 | Good balance for absorption and distribution | QSAR Models (e.g., SwissADME) |

| Aqueous Solubility | Moderately Soluble | Sufficient for absorption | QSAR Models (e.g., OPERA) |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability | Boiled-Egg Model (SwissADME) |

| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity/toxicity | QSAR Models |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | Machine Learning Models |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity | Structure-based alerts, QSAR |

| Hepatotoxicity | Low Probability | Lower risk of liver damage | Predictive Toxicology Frameworks |

Drug Likeliness and Toxicity Prediction

Drug Likeliness

Drug likeliness is a qualitative concept used in drug discovery to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most established guidelines for this assessment is Lipinski's Rule of Five. drugbank.comnih.gov This rule outlines four simple physicochemical parameters: molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). According to the rule, a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Computational analysis of this compound shows that it fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. drugbank.comtaylorandfrancis.com

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 143.24 g/mol | ≤ 500 | Yes |

| Lipophilicity (cLogP) | 1.6 - 1.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (N+O atoms) | 1 | ≤ 10 | Yes |

Toxicity Prediction

Computational toxicology employs Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of chemical compounds. toxicology.orgmdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and its toxicological effects. nih.gov For a compound like this compound, QSAR models can predict a range of toxicity endpoints, including:

Mutagenicity: The potential to cause genetic mutations, often predicted by modeling the outcome of a bacterial mutagenicity assay. toxicology.org

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Acute Oral Toxicity: The adverse effects occurring after a single oral dose, often expressed as an LD₅₀ value. nih.gov

These predictions are typically generated using two complementary QSAR methodologies: expert rule-based systems, which rely on established chemical knowledge and structural alerts, and statistical-based systems, which use algorithms to correlate structural features with toxicity data from large datasets. toxicology.org While specific toxicity predictions for this compound are not widely published, its simple aliphatic structure would be analyzed by these models to identify any potential toxicophores or structural motifs associated with adverse effects.

Blood-Brain Barrier Penetration Assessment

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.gov Computational models are essential for predicting this property early in the drug discovery process. chemrxiv.org Key metrics include the logBB (the logarithm of the ratio of the drug concentration in the brain to that in the blood) and multi-parameter optimization (MPO) scores. nih.govresearchgate.net

A widely used tool is the CNS MPO score, which combines six key physicochemical properties into a single desirability score ranging from 0 to 6, with higher scores indicating a more favorable profile for a CNS drug. whiterose.ac.uksquonk.it A score of ≥ 4.0 is generally considered desirable. lifechemicals.com

The computational assessment of this compound for its potential to cross the BBB involves calculating these six parameters and their corresponding desirability scores.

| Parameter | Calculated Value for this compound | Optimal Range for CNS Drugs | Desirability Score |

|---|---|---|---|

| cLogP | ~1.7 | < 3 | 1.0 |

| cLogD (pH 7.4) | ~1.7 | < 2 | 1.0 |

| Molecular Weight (MW) | 143.24 | < 360 | 1.0 |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | 40 - 90 Ų | ~0.0 |

| Hydrogen Bond Donors (HBD) | 0 | = 0 | 1.0 |

| Most Basic pKa | N/A (non-basic) | < 8 | 1.0 |

| Total CNS MPO Score | ≥ 4.0 is desirable | ~5.0 |

Analysis of Spectroscopic Data through Computational Methods

Computational methods are indispensable for the detailed interpretation of spectroscopic data. By simulating spectra from first principles, researchers can assign experimental signals to specific atomic and molecular motions, confirm structures, and gain a deeper understanding of electronic properties.

NMR Spectroscopy Prediction and Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. researchgate.net Computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, have become standard for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. mdpi.comnih.gov These calculations provide theoretical shielding constants that are converted into chemical shifts, which can then be compared with experimental data to confirm signal assignments. researchgate.netnsf.gov

For this compound, computational predictions help assign the signals for the chemically distinct protons and carbons in the molecule. The accuracy of these predictions depends on the chosen functional and basis set. mdpi.comresearchgate.net

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl (CH₃) | Acetyl group | ~2.1 | ~21 |

| Methylene (B1212753) (CH₂) | N-propyl, α to N | ~3.2 | ~47 |

| Methylene (CH₂) | N-propyl, β to N | ~1.5 | ~21 |

| Methyl (CH₃) | N-propyl, γ to N | ~0.9 | ~11 |

| Carbonyl (C=O) | Amide | - | ~170 |

ESR Spectroscopy Insights

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons, such as free radicals. mdpi.comnih.gov In its neutral ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.

However, computational chemistry can provide insights into the hypothetical ESR spectrum of its radical cation, which could be formed under specific oxidative conditions. nih.gov DFT calculations are used to predict the g-factor and, more importantly, the hyperfine coupling constants (hfccs), which describe the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H). nih.govmdpi.com These predicted values are crucial for interpreting the complex splitting patterns in an experimental spectrum, should the radical be generated and observed.

| Interacting Nucleus | Type of Information from Computational Analysis |

|---|---|

| ¹⁴N | Prediction of the primary hyperfine splitting constant (aN) due to the nitrogen atom. |

| ¹H (α-CH₂) | Prediction of hyperfine coupling constants (aH) for the four protons on the methylene groups adjacent to the nitrogen. |

| ¹H (Acetyl CH₃) | Prediction of hyperfine coupling constants (aH) for the three protons on the acetyl methyl group. |

Electronic and Vibrational Spectroscopy Analysis

Vibrational Spectroscopy (IR/Raman)

Computational frequency calculations using methods like DFT are routinely used to predict the infrared (IR) and Raman spectra of molecules. mdpi.comcore.ac.uk These calculations provide the vibrational frequencies and intensities of the normal modes, which aids in the assignment of bands in experimental spectra. nih.gov For this compound, key vibrational modes include the C=O stretch of the amide group, C-N stretching, and various C-H stretching and bending modes of the alkyl chains.

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching of C-H bonds in the propyl and acetyl groups. |

| C=O Stretch (Amide I) | 1630 - 1680 | Stretching of the carbonyl double bond, a strong and characteristic band for amides. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy probes the transitions of electrons between molecular orbitals. Time-dependent DFT (TD-DFT) is a common computational method for predicting the electronic absorption spectra of molecules. researchgate.net For a simple saturated amide like this compound, the primary electronic transitions occur at high energies in the far-UV region of the spectrum and are generally of low intensity. nih.gov

| Electronic Transition | Description | Predicted Absorption Region |

|---|---|---|

| n → π | Excitation of a non-bonding electron from the oxygen lone pair to the antibonding π orbital of the C=O group. | ~210-220 nm |

| π → π | Excitation of an electron from the bonding π orbital to the antibonding π orbital of the C=O group. | < 200 nm |

Analytical Method Development and Characterization of N,n Dipropylacetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of N,N-Dipropylacetamide, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure. The chemical shifts are influenced by the electronic environment of each nucleus, offering unique signals for the distinct protons and carbons within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the different types of protons in the propyl and acetyl groups. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton relationships.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key signals include those for the carbonyl carbon, the methylene (B1212753) carbons of the propyl groups, and the terminal methyl carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Note: Data is representative and may vary slightly based on experimental conditions.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~ 0.9 | Triplet (CH₃ of propyl groups) |

| ~ 1.5-1.6 | Multiplet (CH₂ of propyl groups) | |

| ~ 2.1 | Singlet (CH₃ of acetyl group) | |

| ~ 3.2-3.3 | Triplet (N-CH₂ of propyl groups) | |

| ¹³C NMR | ~ 11.2 | CH₃ of propyl groups |

| ~ 21.0 | CH₃ of acetyl group | |

| ~ 21.5 | CH₂ of propyl groups | |

| ~ 48.0 | N-CH₂ of propyl groups | |

| ~ 170.5 | C=O (carbonyl) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. A prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretch of the tertiary amide. Another key observation is the absence of N-H stretching bands, which would typically appear in the 3200-3500 cm⁻¹ region for primary and secondary amides, confirming the N,N-disubstituted nature of the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2870-2960 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1640-1650 | C=O stretch | Tertiary Amide |

| 1460-1470 | C-H bend | Alkyl (CH₂) |

| 1370-1380 | C-H bend | Alkyl (CH₃) |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. For this compound (C₈H₁₇NO), HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺. The high mass accuracy provided by instruments like Orbitrap or FT-ICR mass spectrometers enables the differentiation of compounds with the same nominal mass but different elemental formulas.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₇NO |

| Exact Mass (Monoisotopic) | 143.1310 u |

| Ion Species (Positive Mode) | [M+H]⁺ |

| Calculated m/z (High Resolution) | 144.1383 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound due to its moderate polarity. The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. Detection can be effectively carried out using a UV detector, as the amide chromophore exhibits absorbance in the low UV region.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity, selectivity, and speed compared to conventional HPLC. This technique is particularly valuable for quantifying low levels of this compound in complex matrices. The UHPLC system utilizes columns with sub-2 µm particles for enhanced separation efficiency. The separated analyte is then ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively monitor a specific precursor ion-to-product ion transition, providing exceptional specificity and reducing matrix interference.

Table 5: Proposed UHPLC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| UHPLC System | |

| Column | C18, 1.8 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 144.1 |

| Product Ion (Quantifier) | Specific fragment (e.g., m/z 100.1 from loss of C₃H₇) |

| Product Ion (Qualifier) | Specific fragment (e.g., m/z 44.1 from acetyl group) |

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it suitable for the analysis of this compound. ufl.edumeasurlabs.com The fundamental principle of GC-FID involves vaporizing a sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column. youtube.com The separation is based on the differential partitioning of the components between the two phases. youtube.com

In the context of this compound analysis, the sample would be injected into a heated inlet, where it is vaporized. ufl.edu The vaporized sample is then carried by an inert gas, such as helium or nitrogen, onto the analytical column. ufl.edu The choice of column is critical, with various stationary phases available, ranging from nonpolar to highly polar, to achieve optimal separation from other components in the sample matrix. nih.gov As the separated components elute from the column, they enter the flame ionization detector. scioninstruments.com

The FID detector contains a hydrogen-air flame that combusts the organic compounds as they exit the column. youtube.comchromatographyonline.com This combustion process generates ions and electrons. scioninstruments.com A potential difference is applied across two electrodes, causing the charged particles to be collected and produce a picoampere-level electrical current. youtube.comchromatographyonline.com This current is proportional to the amount of carbon atoms entering the flame, which is then amplified and recorded as a signal. scioninstruments.com The resulting chromatogram displays peaks corresponding to each separated component, with the peak area being directly proportional to the concentration of the analyte. scioninstruments.com By comparing the retention time of the this compound peak to that of a known standard, its identity can be confirmed and its quantity determined. ufl.edu

A hypothetical GC-FID method for the determination of this compound is outlined in the table below.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector |

| Column | Agilent CP-Volamine (30 m × 0.32 mm, 5 μm film) or similar |

| Carrier Gas | Helium or Nitrogen, constant flow |

| Inlet Temperature | 250°C |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Initial 50°C, hold for 5 min, ramp at 15°C/min to 200°C, hold for 5 min aqmd.gov |

| Detector Temperature | 280°C aqmd.gov |

| Detector Gases | Hydrogen and Air chromatographyonline.com |

Advanced Analytical Methodologies for Complex Matrices

Automation of Sample Preparation (e.g., using robots)